Methyl 4-piperidineacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-piperidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUIHMBRJVKANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363927 | |
| Record name | Methyl 4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168986-49-0 | |
| Record name | Methyl 4-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168986-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Retrosynthetic Approaches to Methyl 4-Piperidineacetate and its Derivatives
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. slideshare.netlkouniv.ac.in This approach involves disconnection strategies, functional group interconversions, and careful consideration of stereochemistry. lkouniv.ac.indeanfrancispress.com
The core principle of retrosynthesis lies in the "disconnection" of bonds in the target molecule, which correspond to reliable forward chemical reactions. lkouniv.ac.inox.ac.uk For this compound, a primary disconnection strategy involves breaking the bonds of the piperidine (B6355638) ring itself. This can be conceptualized as an intramolecular cyclization of a linear precursor.
A convergent synthesis approach is often favored for its efficiency. acs.org This involves synthesizing different fragments of the target molecule separately and then joining them together in the later stages. For instance, the piperidine ring and the acetate (B1210297) side chain can be constructed from different starting materials and then coupled. A common disconnection for 4-substituted piperidines involves breaking the C-C bond between the piperidine ring and the substituent. smolecule.com This leads to a piperidine synthon and a synthon for the acetate group.
| Disconnection Approach | Description | Key Reactions |
| Ring Cyclization | Disconnecting two bonds within the piperidine ring to reveal a linear precursor. | Intramolecular amination, Reductive amination, Michael addition. rsc.org |
| Side-Chain Attachment | Disconnecting the C-C bond between the piperidine C4 position and the acetate group. | Grignard reactions, Wittig reaction, Cross-coupling reactions. |
| Convergent Strategy | Synthesizing the piperidine ring and the side chain separately before coupling. | Suzuki coupling, Sonogashira coupling. researchgate.netmdpi.com |
Functional group interconversion (FGI) is a crucial aspect of retrosynthetic planning, allowing for the conversion of one functional group into another to facilitate a key disconnection or simplify the synthesis. lkouniv.ac.indeanfrancispress.com For example, a carbonyl group at the 4-position of the piperidine ring can be a precursor to the acetate side chain through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, followed by reduction and esterification. acs.org
Functional group transpositions involve moving a functional group to a different position within the molecule. While less common for a simple target like this compound, this strategy can be valuable for more complex derivatives.
Table of Common Functional Group Interconversions in Piperidine Synthesis
| Initial Functional Group | Target Functional Group | Reagents/Conditions |
| Ketone (at C4) | Methylene (=CH₂) | Wittig reagent (e.g., Ph₃P=CH₂) acs.org |
| Methylene (=CH₂) | Hydroxymethyl (-CH₂OH) | Hydroboration-oxidation acs.org |
| Carboxylic Acid | Ester | Acid or base-catalyzed esterification |
| Nitrile | Carboxylic Acid | Acid or base hydrolysis |
When synthesizing derivatives of this compound with additional stereocenters, controlling the stereochemistry is paramount. acs.org Retrosynthetic analysis must incorporate strategies to establish the desired stereoisomer. This can be achieved through several approaches:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials. researchgate.net
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a reaction. nih.govresearchgate.net This includes methods like asymmetric hydrogenation, asymmetric Michael additions, and kinetic resolutions. researchgate.netresearchgate.netacs.org
Auxiliary-Controlled Methods: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. rsc.org
For instance, the synthesis of a chiral 2,4-disubstituted piperidine derivative could involve a kinetic resolution of a racemic intermediate, allowing for the separation of enantiomers. acs.orgwhiterose.ac.uk
Contemporary Synthetic Routes for this compound
Modern synthetic chemistry offers a variety of powerful methods for the construction of piperidine rings. These often involve transition metal-catalyzed reactions and classic condensation reactions adapted for efficiency and selectivity.
Palladium catalysis has become a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds under mild conditions. nobelprize.org For the synthesis of piperidine derivatives, palladium-catalyzed reactions are particularly valuable. mdpi.com
One approach involves the palladium-catalyzed intramolecular cyclization of an appropriately functionalized acyclic precursor. nih.gov For example, a molecule containing both an amine and an alkene or alkyne can undergo cyclization to form the piperidine ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to attach the acetate side chain to a pre-formed piperidine ring. mdpi.comresearchgate.net For example, a 4-halopiperidine derivative can be coupled with a suitable organoboron or organotin reagent bearing the acetate moiety. researchgate.net
Examples of Palladium-Catalyzed Reactions in Piperidine Synthesis
| Reaction Type | Description | Catalyst System (Example) |
| Intramolecular Heck Reaction | Cyclization of an amino-tethered halo-alkene. | Pd(OAc)₂, PPh₃, base |
| Suzuki Coupling | Coupling of a 4-piperidylboronic ester with a haloacetate. | Pd(PPh₃)₄, base |
| Buchwald-Hartwig Amination | Intramolecular cyclization of a halo-amine. | Pd₂(dba)₃, BINAP, base |
A notable synthesis of a 2-[(cis-1-benzyl-3-ethyl-4-piperidyl)methyl]indole involved the condensation of an organodilithium derivative with ethyl cis-1-benzyl-3-ethyl-4-piperidineacetate. researchgate.net
The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. orgoreview.comorganic-chemistry.orglibretexts.org This reaction is a powerful tool for constructing five- and six-membered rings. organic-chemistry.orgmasterorganicchemistry.com To synthesize a piperidine precursor via this route, an acyclic amino-diester is required.
The general strategy involves the base-catalyzed cyclization of a diester containing a nitrogen atom in the backbone. The resulting β-keto ester can then be further manipulated. For example, the keto group can be reduced and the ester group can be hydrolyzed and decarboxylated to afford the piperidine ring. orgoreview.comyoutube.com
General Scheme of Dieckmann Condensation for Piperidine Synthesis
Starting Material: An N-protected amino-diester.
Cyclization: Treatment with a strong base (e.g., sodium ethoxide) to effect the intramolecular condensation.
Product: A cyclic β-keto ester with the piperidine nitrogen incorporated into the ring.
Further Modification: The β-keto ester can be hydrolyzed and decarboxylated to yield a piperidinone, which can be further reduced to the corresponding piperidine.
The choice of the base and reaction conditions is crucial to drive the reaction to completion and avoid side reactions. organic-chemistry.org
Aza-Michael and Michael Addition Reactions in Piperidine Synthesis
The aza-Michael addition, which involves the nucleophilic addition of an amine to an activated alkene, is a fundamental strategy for constructing the piperidine ring. rsc.orgntu.edu.sg This reaction can be employed in both intermolecular and intramolecular fashions to forge critical carbon-nitrogen bonds. A particularly effective approach is the intramolecular aza-Michael addition, where a molecule containing both an amine and a Michael acceptor cyclizes to form the piperidine ring. rsc.orgntu.edu.sgntu.edu.sg The stereochemical outcome of these cyclizations can often be controlled, making it a valuable tool in asymmetric synthesis. rsc.orgnih.gov
Domino reactions that incorporate aza-Michael additions provide an efficient pathway to highly functionalized piperidines. For instance, a sequence involving an imino-aldol reaction followed by an intramolecular aza-Michael addition has been developed for the diastereoselective synthesis of 2,6-disubstituted piperidines. bohrium.com Furthermore, biocatalytic approaches, such as using transaminases, can trigger an aza-Michael reaction, enabling the enantioselective synthesis of piperidine scaffolds. acs.org This highlights a novel biocatalytic disconnection that relies on an ω-TA-mediated aza-Michael reaction. acs.org The versatility of the aza-Michael reaction is further demonstrated in its use in tandem with other reactions, such as the Meyer-Schuster rearrangement and cross-metathesis, to produce a variety of piperidine derivatives. researchgate.net
Michael addition reactions are also crucial for the functionalization of pre-existing piperidine rings. This allows for the introduction of a wide array of substituents, expanding the chemical space of accessible piperidine analogues. The strategic application of both aza-Michael and Michael additions underscores their importance in the synthesis of complex piperidine-containing molecules.
Pyridine (B92270) Hydrogenation and Diastereoselective Transformations
The catalytic hydrogenation of pyridine rings is a direct and widely utilized method for the synthesis of the piperidine core. This transformation is typically achieved using heterogeneous catalysts such as rhodium on carbon (Rh/C) or platinum(IV) oxide (PtO₂), which are effective for the complete saturation of the pyridine ring. organic-chemistry.org Homogeneous catalysts are also employed, offering advantages in controlling stereoselectivity. snnu.edu.cn
When hydrogenating substituted pyridines, the control of diastereoselectivity is a key challenge. The existing substituents on the pyridine ring can direct the approach of the hydrogenation catalyst, leading to the preferential formation of one diastereomer. For instance, a three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step provides access to a variety of enantioenriched 3-substituted piperidines. snnu.edu.cn This method has been successfully applied to the synthesis of clinically important molecules. snnu.edu.cn
The development of chemo-enzymatic approaches offers a sustainable and highly selective alternative. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This chemo-enzymatic strategy has proven useful for key transformations in the syntheses of various pharmaceutical agents. nih.gov
| Catalyst System | Substrate Type | Key Features |
| Rh/C | Substituted Pyridines | Effective for complete hydrogenation under various conditions. organic-chemistry.org |
| PtO₂ | Pyridine-based compounds | Widely used for the saturation of the pyridine ring. |
| Rh-catalyzed asymmetric carbometalation | Phenyl pyridine-1(2H)-carboxylate | Provides high yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. snnu.edu.cn |
| Amine oxidase/ene imine reductase | N-substituted tetrahydropyridines | Chemo-enzymatic cascade for stereoselective synthesis. nih.gov |
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has become a powerful tool in organic synthesis for the construction of cyclic structures, including the piperidine ring. clockss.orgresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular cyclization of a diene. organic-chemistry.orgbeilstein-journals.org For piperidine synthesis, an acyclic amine containing two terminal alkene functionalities is a common precursor. clockss.org
A significant advantage of RCM is its tolerance to a wide range of functional groups, allowing for the synthesis of complex and highly substituted piperidines. clockss.orgub.edu The double bond formed within the piperidine ring after RCM can be subsequently hydrogenated to yield the fully saturated piperidine core. ub.edu This two-step sequence provides a flexible route to a diverse array of piperidine derivatives.
RCM has been successfully applied in the synthesis of various natural products and bioactive molecules containing the piperidine motif. clockss.orgresearchgate.net For example, it has been used as a key step in the synthesis of bridged azabicyclic structures and densely functionalized indolizidines. beilstein-journals.orgnih.gov In some cases, unexpected side reactions, such as oxidation of the newly formed cycloalkene, have been observed. ub.edu The choice of catalyst and reaction conditions can be crucial to avoid such side reactions and to control the stereochemical outcome. ub.edu
Stereoselective Synthesis of Piperidines and Analogues
The development of stereoselective methods for synthesizing piperidines is a major focus in organic chemistry due to the prevalence of chiral piperidine structures in pharmaceuticals and natural products. researchgate.netrsc.org A variety of strategies have been established to control the stereochemistry during piperidine ring formation.
One prominent approach is chiral pool synthesis , which utilizes readily available chiral starting materials like amino acids or carbohydrates. nih.govresearchgate.net This method leverages the inherent stereochemistry of the starting material to produce enantiomerically pure piperidines. researchgate.net For example, L-malic acid has been used as a chiral precursor for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine. dp.tech
Asymmetric catalysis offers another powerful route to chiral piperidines. nih.govfigshare.comnih.gov This includes enantioselective [4+2] annulation reactions of imines with allenes, catalyzed by chiral phosphines, which furnish a range of functionalized piperidine derivatives with excellent stereoselectivity. figshare.comnih.gov Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also been developed to access piperidinol scaffolds. nih.gov Furthermore, enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid has been used to synthesize functionalized chiral piperidines. umich.edu
Auxiliary-controlled methods provide another reliable strategy for stereoselective piperidine synthesis. thieme-connect.com This involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction.
Recent innovations have combined biocatalysis with chemical synthesis. For instance, a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov Additionally, a combination of biocatalytic C-H oxidation and radical cross-coupling has emerged as a streamlined method for creating complex, three-dimensional piperidine molecules. news-medical.net
Synthesis of 4,5-Disubstituted Piperidinones from 4-Piperidinones
4-Piperidinones serve as versatile synthetic intermediates for the preparation of more complex piperidine derivatives. The introduction of substituents at the 5-position of a 4-piperidinone can be achieved through various methods.
One common strategy is the α-functionalization of the 4-piperidinone. This typically involves the formation of an enolate or enamine, followed by a reaction with a suitable electrophile. The regioselectivity of this functionalization can often be controlled by the choice of the nitrogen protecting group.
Another approach is the Michael addition of a nucleophile to a 4-piperidone (B1582916) derivative that has been modified to contain an α,β-unsaturated system at the 5-position. This allows for the introduction of a wide range of substituents at the C5 position.
Furthermore, tandem reactions can provide a more efficient route to 4,5-disubstituted piperidinones. These can involve a sequence of reactions, such as a conjugate addition followed by an intramolecular cyclization, to construct the substituted piperidinone in a single operational step.
The stereochemical control of these transformations is a critical aspect. The use of chiral auxiliaries, catalysts, or starting from a chiral precursor can enable the synthesis of enantiomerically enriched 4,5-disubstituted piperidinones.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of piperidine derivatives. nih.govsemanticscholar.org These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
A key area of development is the use of biocatalysis . rsc.orgchemistryviews.org Enzymes, such as lipases and transaminases, can catalyze reactions with high selectivity under mild conditions, offering a green alternative to traditional chemical methods. acs.orgrsc.org For example, an immobilized lipase (B570770) has been used to catalyze a multicomponent reaction for the synthesis of piperidine derivatives. rsc.orgrsc.org Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to create complex piperidines. chemistryviews.org
The use of alternative and safer solvents is another important principle of green chemistry. acgpubs.org Reactions are increasingly being performed in water, which eliminates the need for volatile and often toxic organic solvents. semanticscholar.org One-pot, multi-component syntheses of highly substituted piperidines have been successfully carried out in water at room temperature. semanticscholar.org
The development of catalytic methods is central to green chemistry. The use of recyclable catalysts, such as sodium lauryl sulfate (B86663) (SLS), has been shown to be effective for piperidine synthesis. semanticscholar.org Furthermore, the synthesis of piperidine derivatives from bio-renewable sources, such as the conversion of 2,5-bis(aminomethyl)furan (B21128) to 2-aminomethylpiperidine, represents a significant step towards a more sustainable chemical industry. rsc.org
Flow chemistry is an emerging technology that offers several advantages for green synthesis. nih.govorganic-chemistry.orgimperial.ac.uk Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety, making them a promising platform for the synthesis of piperidine-based compounds. organic-chemistry.orgacs.org
| Green Chemistry Approach | Specific Example in Piperidine Synthesis | Reference |
| Biocatalysis | Immobilized lipase-catalyzed multicomponent reaction. | rsc.orgrsc.org |
| Transaminase-triggered aza-Michael reaction. | acs.org | |
| Combination of biocatalytic C-H oxidation and radical cross-coupling. | chemistryviews.org | |
| Use of Water as a Solvent | One-pot multi-component synthesis of highly substituted piperidines. | semanticscholar.org |
| Use of Recyclable Catalysts | Sodium lauryl sulfate (SLS) catalyzed synthesis. | semanticscholar.org |
| Use of Renewable Feedstocks | Synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. | rsc.org |
| Flow Chemistry | Synthesis of 2-substituted N-(methyl-d)piperidines. | nih.govimperial.ac.uk |
| Synthesis of α-chiral piperidines. | organic-chemistry.org |
Atom Economy and Waste Minimization in Production
The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of sustainable synthetic routes for chemical compounds, including this compound. um-palembang.ac.id Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comlibretexts.org An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. rsc.org
In the context of producing this compound, synthetic strategies with high atom economy are preferred. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts that constitute waste. rsc.org For instance, a synthesis pathway that involves a catalytic hydrogenation step to form the piperidine ring would be more atom-economical than a route requiring multiple protection-deprotection steps or using stoichiometric reducing agents that generate significant waste. libretexts.org
Waste minimization extends beyond atom economy to encompass the reduction of all non-product outputs, including excess reagents, solvents, and materials from purification processes. um-palembang.ac.id The selection of catalysts over stoichiometric reagents is a key strategy for waste reduction. um-palembang.ac.id Catalytic processes, by their nature, require only small amounts of the catalyst to produce large quantities of product, thereby minimizing waste. In the synthesis of this compound, employing catalytic hydrogenation or other catalytic C-N bond-forming reactions would align with the goal of waste minimization.
| Metric | Description | Relevance to this compound Production |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | A high atom economy indicates that most of the atoms from the starting materials are incorporated into the this compound molecule, minimizing waste. primescholars.com |
| E-Factor | (Total mass of waste / Mass of product) | A lower E-factor is desirable, signifying less waste generated per unit of product. This includes byproducts, leftover reactants, and solvent losses. |
| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | PMI considers all materials used in a process, including water, solvents, and reagents, providing a comprehensive measure of waste. |
Catalytic Transformations Involving this compound
This compound serves as a versatile scaffold that can be further functionalized through various catalytic transformations. These reactions enable the synthesis of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mdpi.comnih.gov While the piperidine ring of this compound is saturated, derivatization to introduce a leaving group (e.g., a halide or triflate) on the ring or on the nitrogen atom would allow it to participate in such reactions. Alternatively, C-H activation strategies could directly functionalize the ring. snnu.edu.cn
C-C Bond Formation: Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are widely used to form C-C bonds. mdpi.comlibretexts.org For example, an N-protected 4-bromo-4-piperidinecarboxylate derivative could be coupled with various organoboron compounds (Suzuki reaction), alkenes (Heck reaction), or terminal alkynes (Sonogashira reaction) to introduce diverse substituents at the 4-position of the piperidine ring. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. mdpi.com
C-N Bond Formation: The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a premier method for forming C-N bonds. nih.gov This reaction could be used to couple an appropriately functionalized piperidine derivative with a wide range of amines, amides, or other nitrogen-containing nucleophiles. rsc.orgrsc.org Such transformations are crucial for synthesizing compounds with specific biological activities, as the nitrogen atom often plays a key role in molecular interactions. nih.gov
| Coupling Reaction | Metal Catalyst (Typical) | Bond Formed | Potential Application to this compound Scaffold |
| Suzuki Coupling | Palladium (Pd) | C-C | Arylation or vinylation at a functionalized position on the piperidine ring. mdpi.com |
| Heck Coupling | Palladium (Pd) | C-C | Introduction of alkenyl groups onto the piperidine scaffold. mdpi.com |
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | C-C | Introduction of alkynyl groups, which can be further functionalized. mdpi.com |
| Buchwald-Hartwig Amination | Palladium (Pd) | C-N | Formation of N-aryl or N-alkyl derivatives by coupling with amines. nih.gov |
Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a powerful strategy for asymmetric synthesis, allowing for the creation of enantiomerically enriched compounds without the need for toxic or expensive metals. nih.govnih.gov For a molecule like this compound, which is achiral, organocatalysis can be employed in reactions that introduce chirality to its derivatives.
For instance, the piperidine nitrogen can be used to form a chiral enamine or iminium ion intermediate with an organocatalyst. Primary or secondary amine catalysts, such as those derived from proline or cinchona alkaloids, are effective in a wide array of asymmetric transformations. rsc.org A derivative of this compound, such as a ketone at the 4-position (4-acetylpiperidine), could undergo an asymmetric aldol (B89426) or Mannich reaction catalyzed by a chiral organocatalyst. This would create new stereocenters on the side chain with high enantioselectivity.
Furthermore, asymmetric Michael additions to α,β-unsaturated compounds derived from this compound can be achieved using bifunctional organocatalysts like chiral thioureas. beilstein-journals.org These reactions are valuable for constructing complex molecular architectures with controlled stereochemistry. nih.govresearchgate.net
| Asymmetric Reaction | Type of Organocatalyst | Potential Transformation |
| Aldol Reaction | Chiral amines (e.g., Proline) | Asymmetric addition of a ketone derivative of this compound to an aldehyde, creating a chiral β-hydroxy ketone. |
| Mannich Reaction | Chiral amines, Phosphoric acids | Enantioselective synthesis of β-amino carbonyl compounds. |
| Michael Addition | Chiral thioureas, Squaramides | Conjugate addition to an α,β-unsaturated derivative, establishing a new stereocenter. beilstein-journals.org |
| α-Functionalization | Chiral phase-transfer catalysts | Asymmetric alkylation or amination at the α-position of the acetate group. |
The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(piperidin-4-yl)ethanol, via catalytic hydrogenation. This transformation is typically carried out using homogeneous or heterogeneous catalysts based on transition metals. Ruthenium and rhodium complexes are particularly effective for the hydrogenation of esters under relatively mild conditions. researchgate.net
Homogeneous catalysts, such as those based on ruthenium-phosphine complexes, offer high selectivity for the ester group, even in the presence of other reducible functional groups. researchgate.net Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxides are also widely used, though they may sometimes require harsher conditions of temperature and pressure. d-nb.infoiitm.ac.in The resulting alcohol, 2-(piperidin-4-yl)ethanol, is a valuable building block that can undergo further reactions, such as etherification or oxidation, to generate new derivatives.
| Metal Catalyst | Catalyst Type | Typical Conditions |
| Ruthenium (Ru) | Homogeneous (e.g., Ru-BINAP) | H₂, moderate to high pressure |
| Rhodium (Rh) | Homogeneous | H₂, moderate to high pressure |
| Palladium (Pd) | Heterogeneous (e.g., Pd/C) | H₂, often higher pressure/temperature d-nb.info |
| Platinum (Pt) | Heterogeneous (e.g., PtO₂) | H₂, often higher pressure/temperature iitm.ac.in |
Stereoselective oxidation reactions catalyzed by chiral metal complexes or organocatalysts can be used to introduce new stereogenic centers into molecules. liverpool.ac.uk In the context of this compound, or its precursors, such reactions could be employed to create chiral hydroxylated derivatives.
For example, a precursor containing a carbon-carbon double bond within the piperidine ring could undergo asymmetric epoxidation. The Sharpless asymmetric epoxidation, which uses a titanium-tartrate complex, is a classic example for allylic alcohols. nobelprize.org More recently, other methods have been developed for the asymmetric oxidation of unfunctionalized alkenes.
Another approach involves the chiral catalyst-controlled oxidation of a C-H bond. While challenging, advances in this area allow for the direct and stereoselective introduction of a hydroxyl group at a specific position on the piperidine ring. For instance, a chiral Lewis acid could catalyze the reaction between an internal alkene derivative and an electrophilic oxidant to create a chiral allylic alcohol. nih.gov Such transformations provide access to enantiomerically pure building blocks for complex target molecules. nobelprize.org
Derivatization Strategies and Spectroscopic Characterization in Research
Advanced Derivatization Protocols for Structural Elucidation
Derivatization involves chemically modifying a compound to enhance its suitability for analysis or to aid in structural confirmation. mdpi.comresearchgate.net For Methyl 4-piperidineacetate, the secondary amine within the piperidine (B6355638) ring is the primary site for such modifications. These reactions are crucial for creating analogues and for preparing the molecule for specific analytical procedures.
The nitrogen atom of the piperidine ring in this compound is a nucleophilic center, making it amenable to alkylation and acylation reactions. ontosight.aigla.ac.uk
Alkylation: This process involves the introduction of an alkyl group onto the piperidine nitrogen. It is commonly achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide) in the presence of a base. google.com This reaction converts the secondary amine into a tertiary amine, altering the compound's polarity and basicity. Such modifications are fundamental in synthetic pathways for creating a library of related compounds. google.com
Acylation: This strategy involves the introduction of an acyl group (R-C=O) to the piperidine nitrogen, forming an amide linkage. gla.ac.uk Reagents like acyl chlorides or anhydrides are typically used. For instance, reaction with acetyl chloride would yield N-acetyl-methyl 4-piperidineacetate. Acylation is a robust method used to create stable derivatives and is a key step in the synthesis of many biologically active piperidine-containing molecules. ontosight.aigla.ac.uk
The general schemes for these reactions are presented below:
Table 1: General Alkylation and Acylation Reactions| Reaction Type | General Scheme | Reagent Example | Product Type |
| Alkylation | R-NH + R'-X → R-NR' + HX | Methyl Iodide (CH₃I) | Tertiary Amine |
| Acylation | R-NH + R'-COCl → R-N-COR' + HCl | Acetyl Chloride (CH₃COCl) | Amide |
| This table illustrates the fundamental alkylation and acylation reactions at the piperidine nitrogen. |
N-Aryl piperidines are a significant class of compounds in medicinal chemistry. nih.gov The formation of an aryl derivative of this compound involves creating a bond between the piperidine nitrogen and an aromatic ring. Modern synthetic methods, such as the Buchwald-Hartwig amination, are often employed for this purpose. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds between the piperidine and an aryl halide (e.g., bromobenzene). This strategy provides access to a diverse range of compounds with potentially enhanced biological properties. nih.govyoutube.com The synthesis of 1-aryl-piperidine derivatives is a key focus in the development of new chemical entities. nih.gov
While this compound is an achiral molecule, chiral derivatization is a critical technique for analyzing and separating enantiomers of related chiral piperidine compounds. wikipedia.orgnih.gov This strategy involves reacting a chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to produce a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC. nih.gov
A classic example of a CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org When a chiral piperidine derivative is reacted with a single enantiomer of Mosher's acid chloride, two diastereomeric amides are formed. The analysis of these diastereomers, often by NMR spectroscopy, allows for the determination of the enantiomeric purity (ee) of the original sample. wikipedia.org This indirect method is invaluable in asymmetric synthesis and stereochemical studies. nih.gov
Spectroscopic Methods in the Analysis of this compound
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound. ontosight.airesearchgate.netcymitquimica.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm its structure. researchgate.netipb.pt The spectra provide characteristic signals corresponding to the different chemical environments of the protons and carbon atoms in the molecule. optica.orgoptica.org
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl ester protons (a singlet), the protons on the piperidine ring (a series of multiplets), the CH₂ group adjacent to the ester (a doublet), and the NH proton of the piperidine ring. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum provides complementary information, showing separate signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the individual carbons of the piperidine ring. ipb.pt
Advanced 2D NMR techniques like COSY and HMBC can be used to establish connectivity between protons and carbons, definitively confirming the structure of the compound and its derivatives. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Ester Methyl | ¹H | ~3.6-3.7 | Singlet |
| Piperidine CH₂ (α to N) | ¹H | ~2.9-3.1 (axial), ~2.5-2.7 (equatorial) | Multiplet |
| Piperidine CH₂ (β to N) | ¹H | ~1.6-1.8 | Multiplet |
| Piperidine CH | ¹H | ~1.8-2.0 | Multiplet |
| Acetate (B1210297) CH₂ | ¹H | ~2.2-2.3 | Doublet |
| Piperidine NH | ¹H | Variable | Broad Singlet |
| Carbonyl (C=O) | ¹³C | ~173-175 | - |
| Ester Methoxy (O-CH₃) | ¹³C | ~51-52 | - |
| Piperidine C (α to N) | ¹³C | ~45-47 | - |
| Piperidine C (β to N) | ¹³C | ~30-32 | - |
| Piperidine CH | ¹³C | ~34-36 | - |
| Acetate CH₂ | ¹³C | ~40-42 | - |
| Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.govunesp.br
For this compound (Molecular Formula: C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ), Electrospray Ionization (ESI) is a common technique that would generate a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 158. nih.govmolbase.com
Collision-Induced Dissociation (CID) experiments (MS/MS) on this ion would reveal characteristic fragmentation patterns. nih.govscispace.com The fragmentation helps to confirm the identity of the compound by showing losses of specific neutral fragments corresponding to parts of the molecule's structure. caymanchem.comdocbrown.info
Table 3: Expected Mass Spectrometry Fragmentation of this compound
| Ion | m/z (Mass/Charge) | Description |
| [M+H]⁺ | 158 | Protonated molecular ion |
| [M+H - CH₃OH]⁺ | 126 | Loss of methanol (B129727) from the ester group |
| [M+H - CH₃OCO]⁺ | 98 | Loss of the methoxycarbonyl radical followed by H rearrangement |
| [C₅H₁₀N]⁺ | 84 | Cleavage of the acetate side chain, yielding the piperidine ring fragment |
| This table outlines the primary ions expected in the ESI-MS/MS spectrum of this compound. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives provides valuable information about their molecular structure. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group absorbs at a characteristic frequency, which is recorded as a band in the IR spectrum.
The key functional groups in this compound are the secondary amine (N-H) of the piperidine ring, the ester group (C=O, C-O), and the aliphatic C-H bonds. The presence of these groups can be confirmed by their characteristic absorption bands in the IR spectrum. For instance, the stretching vibration of the C=O bond in the ester group typically appears as a strong absorption in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group usually show two bands, one in the 1300-1200 cm⁻¹ region and another in the 1200-1050 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring is expected to show a moderate absorption band in the 3350-3310 cm⁻¹ range. Additionally, the aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region. libretexts.org
Derivatization of this compound leads to changes in the IR spectrum that can be used to confirm the success of the reaction. For example, N-acylation or N-alkylation of the piperidine nitrogen would result in the disappearance of the N-H stretching band and the appearance of new bands corresponding to the introduced functional group. Similarly, modification of the ester group would alter the position and intensity of the C=O and C-O stretching bands.
Research on related piperidine derivatives has utilized IR spectroscopy to confirm structural modifications. For instance, in the synthesis of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, IR spectroscopy was used to monitor the reactions by observing the characteristic bands of the functional groups involved. nus.edu.sgnih.gov In one study, the appearance of a carbonyl stretch was used to monitor the progress of a reaction. nus.edu.sg In another, the IR spectra of the products showed characteristic bands for NH2, NH, C=O, and C=C groups, confirming the formation of the desired compounds. nih.gov
The following table summarizes the expected characteristic IR absorption bands for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Moderate |
| Ester (C=O) | Stretch | 1750 - 1735 | Strong |
| Ester (C-O) | Stretch | 1300 - 1050 | Strong |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Strong |
| Methylene (CH₂) | Scissoring | 1470 - 1450 | Moderate |
| Methyl (C-H) | Rock | 1370 - 1350 | Moderate |
Data sourced from general principles of IR spectroscopy. libretexts.orgvscht.cz
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of Methyl 4-piperidineacetate. These calculations provide a fundamental understanding of the molecule's behavior.
DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, geometry optimization typically reveals a chair conformation for the piperidine (B6355638) ring as the most stable arrangement. The calculations also provide detailed information about bond lengths, bond angles, and dihedral angles.
The electronic structure of this compound can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | 0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.1 D | Polarity of the molecule |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations.
The piperidine ring in this compound can exist in several conformations, with the chair and boat forms being the most significant. Conformational analysis using computational methods helps in determining the relative energies of these conformers and the energy barriers for their interconversion. nih.gov For 4-substituted piperidines, the chair conformation is generally favored, and the substituent (in this case, the methyl acetate (B1210297) group) can occupy either an axial or an equatorial position.
Computational studies consistently show that for most 4-substituted piperidines, the equatorial conformer is more stable than the axial one due to reduced steric hindrance. nih.gov The energy difference between these two conformers can be quantified through computational calculations, providing insight into the conformational equilibrium of the molecule. nih.gov
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) (Illustrative) |
| Chair (Equatorial) | 0.0 | 98.8 |
| Chair (Axial) | 2.5 | 1.2 |
| Twist-Boat | 5.0 | <0.1 |
Note: The values in this table are illustrative and represent typical results from conformational analysis studies.
The potential energy surface (PES) can be mapped out to visualize the energy landscape of the molecule, showing the energy minima corresponding to stable conformers and the transition states that connect them. nih.gov This landscape is crucial for understanding the dynamic behavior of the molecule.
Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net
The vibrational frequencies calculated from DFT can be correlated with the functional groups present in the molecule, aiding in the interpretation of experimental IR and Raman spectra. researchgate.netresearchgate.net Similarly, NMR chemical shifts can be calculated to predict the appearance of the ¹H and ¹³C NMR spectra, which is invaluable for structural elucidation.
Molecular Dynamics Simulations and Reaction Mechanism Elucidation
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govmdpi.com For this compound, MD simulations can be used to explore its conformational dynamics in different solvents and at various temperatures, offering a more dynamic picture than the static view provided by quantum chemical calculations. nih.gov
MD simulations can also be employed to investigate the mechanisms of chemical reactions involving this compound. mdpi.comresearchgate.net By simulating the trajectories of atoms as a reaction proceeds, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed understanding of the reaction pathway. mdpi.comresearchgate.netmdpi.com
Computational Approaches for Chirality and Stereoselectivity
Although this compound itself is not chiral, its derivatives can be. Computational methods are essential for studying the chirality and stereoselectivity of reactions involving such molecules. These methods can predict which stereoisomer is more likely to be formed in a chemical reaction.
Techniques such as the use of chiral catalysts or auxiliaries in reactions can be modeled computationally to understand the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. This is particularly important in the synthesis of pharmaceuticals, where only one enantiomer may have the desired biological activity.
Applications As a Chemical Building Block in Advanced Synthesis
Methyl 4-Piperidineacetate as a Precursor for Complex Organic Molecules
The piperidine (B6355638) nucleus is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals. Consequently, readily available piperidine derivatives like this compound serve as crucial starting materials for the synthesis of more intricate molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The secondary amine of the piperidine ring is a key site for N-alkylation, N-arylation, or acylation, allowing for the introduction of diverse substituents.
While a complete total synthesis of a complex natural product beginning explicitly with this compound is not extensively documented in readily available literature, its role as a precursor can be inferred from the frequent appearance of the 4-carboxymethylpiperidine scaffold in larger molecules. For instance, in the development of kinase inhibitors, the piperidine ring often serves as a central scaffold to which various aromatic and heterocyclic moieties are attached to achieve specific binding interactions with the target protein. The synthesis of such complex molecules often involves the use of pre-functionalized piperidines, and this compound represents a readily available and versatile starting point for creating these elaborate structures.
The general strategy for incorporating the this compound core into a more complex molecule is outlined below:
| Step | Transformation | Reagents and Conditions | Resulting Functionality |
| 1 | N-Protection | Boc-anhydride, Et3N, DCM | N-Boc protected piperidine |
| 2 | Ester Hydrolysis | LiOH, THF/H2O | Carboxylic acid |
| 3 | Amide Coupling | Amine, HATU, DIPEA, DMF | Amide |
| 4 | N-Deprotection | TFA or HCl in Dioxane | Free secondary amine |
| 5 | N-Functionalization | Alkyl halide, K2CO3, DMF | N-substituted piperidine |
This sequence allows for the differential functionalization of the nitrogen and the acetate (B1210297) group, enabling the stepwise construction of complex molecular frameworks.
Role in the Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those of interest in medicinal chemistry. The piperidine ring itself is a heterocycle, and this starting material allows for the construction of more complex, fused, or spirocyclic heterocyclic systems.
Spiropiperidines:
Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained significant attention in drug discovery due to their rigid, three-dimensional structures that can lead to improved pharmacological properties. scispace.com The synthesis of spiropiperidines can be broadly categorized into two strategies: formation of the spiro-ring on a pre-formed piperidine and formation of the piperidine ring on a pre-formed carbocyclic or heterocyclic ring. scispace.com this compound can be a key starting material in the former approach. For example, the ester group can be transformed into a nucleophilic or electrophilic center to participate in a ring-closing reaction to form the spirocycle.
| Synthetic Strategy for Spiropiperidines | Description | Potential Role of this compound |
| Intramolecular Cyclization | A substituent attached to the piperidine nitrogen or the 4-position undergoes a ring-closing reaction. | The acetate group can be modified to contain a reactive functional group for cyclization. |
| Ring-Closing Metathesis | Formation of a spirocycle via an olefin metathesis reaction. | The piperidine can be functionalized with two alkenyl chains for RCM. |
| Pictet-Spengler Reaction | Cyclization of a tryptamine equivalent attached to the piperidine. | The amine of the piperidine can be used to form the necessary tryptamine precursor. |
Kinase Inhibitors:
The piperidine scaffold is a common feature in many small molecule kinase inhibitors. ed.ac.uk In the synthesis of cyclin G-associated kinase (GAK) inhibitors, for example, various substituted piperidines are incorporated into the final molecule. doi.orgnih.govdntb.gov.ua Specifically, 3-N-piperidinyl-isothiazolo[4,3-b]pyridines have been identified as potent GAK inhibitors. doi.orgnih.gov The synthesis of these compounds involves the coupling of a piperidine derivative to the isothiazolo[4,3-b]pyridine core. This compound can be readily converted into a variety of substituted piperidines suitable for such coupling reactions.
The general structure of these kinase inhibitors often consists of a core heterocyclic system responsible for binding to the kinase hinge region, with various substituents appended to occupy other pockets of the ATP-binding site. The piperidine moiety, often substituted, plays a crucial role in modulating solubility, cell permeability, and binding affinity.
| Kinase Inhibitor Class | Heterocyclic Core | Role of Piperidine Moiety |
| GAK Inhibitors | Isothiazolo[4,3-b]pyridine | Provides a key interaction point and influences physicochemical properties. doi.orgnih.gov |
| EML4-ALK Inhibitors | Pyrazine-2-carboxamide | Can be part of the amine moiety that is optimized for potent inhibition. nii.ac.jp |
| PI3K/mTOR Inhibitors | Pyrimidine | Used as a scaffold for attaching other functional groups to enhance potency and selectivity. medchemica.com |
Integration into Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. youtube.com This method involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. pharmacelera.com Once a binding fragment is identified, it can be optimized into a more potent lead compound by "growing" the fragment to include additional interactions with the target or by "linking" two or more fragments that bind to adjacent sites. pharmacelera.com
This compound possesses the key characteristics of a typical fragment molecule. It adheres to the "Rule of Three," a set of guidelines for desirable fragment properties:
Molecular Weight: The molecular weight of this compound is approximately 157 g/mol , which is well below the typical upper limit of 300 Da for fragments.
cLogP: The calculated logarithm of the octanol-water partition coefficient (cLogP) is low, indicating good aqueous solubility, a desirable trait for fragments.
Hydrogen Bond Donors and Acceptors: It has one hydrogen bond donor (the secondary amine) and two hydrogen bond acceptors (the carbonyl and ester oxygens), which is within the typical range for fragments (≤ 3).
The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in known drugs and biologically active compounds. nih.gov Therefore, fragments containing a piperidine ring are of high value in FBDD libraries as they provide a good starting point for the development of drug-like molecules.
| FBDD Strategy | Description | Application of this compound |
| Fragment Growing | A fragment hit is elaborated by adding functional groups to improve binding affinity. pharmacelera.commdpi.com | The ester group can be converted to an amide with various substituents, or the nitrogen can be functionalized. |
| Fragment Linking | Two fragments that bind to adjacent sites on the target are connected by a linker. | This compound could be one of the fragments to be linked. |
| Fragment Merging | Two overlapping fragments are combined into a single, more potent molecule. | The piperidine core of this compound could be merged with another fragment. |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The synthesis of piperidine (B6355638) derivatives, including methyl 4-piperidineacetate, is an area of continuous innovation, with a strong emphasis on improving efficiency, sustainability, and molecular complexity. Future research is poised to move beyond traditional multi-step procedures towards more elegant and streamlined approaches.
One of the most promising emerging trends is the adoption of modular synthesis strategies . A recently developed two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to simplify the construction of complex piperidines. news-medical.netmedhealthreview.com This method first uses enzymes to selectively introduce hydroxyl groups onto the piperidine ring, a step that offers high precision. news-medical.netmedhealthreview.com The second stage employs nickel electrocatalysis for radical cross-coupling, efficiently forming new carbon-carbon bonds. news-medical.netmedhealthreview.com Applying such a strategy to precursors of this compound could dramatically reduce the number of synthetic steps, minimizing waste and lowering production costs. medhealthreview.com This approach has been shown to condense synthetic routes from as many as 17 steps down to just 2-5 for other complex piperidines. medhealthreview.com
Another key area is the development of hybrid catalytic cascades . Researchers are exploring combinations of different catalysis types in one-pot sequences. For instance, a hybrid bio-organocatalytic cascade has been successfully used for the synthesis of 2-substituted piperidines. nih.gov This method utilizes a transaminase enzyme to create a reactive intermediate, which then undergoes a complexity-building Mannich reaction guided by an organocatalyst. nih.gov Adapting such cascades for the synthesis of 4-substituted piperidines like this compound could provide highly efficient and stereoselective routes.
Furthermore, "green chemistry" principles are increasingly influencing synthetic design. nih.govajchem-a.com This includes the use of environmentally benign solvents (like water), solvent-free reaction conditions, and non-toxic iron catalysis. nih.govajchem-a.com A Chinese patent highlights a synthetic route for piperidine acetate (B1210297) compounds that focuses on a short synthesis path and excellent chirality control to improve yield and reaction efficiency, demonstrating the ongoing effort to create more sustainable processes. google.com
| Synthetic Strategy | Key Features | Potential Impact on this compound Synthesis |
| Modular Synthesis | Combines biocatalytic C-H oxidation and radical cross-coupling. news-medical.netmedhealthreview.com | Drastic reduction in synthesis steps, increased efficiency, lower cost. |
| Hybrid Catalytic Cascades | One-pot combination of biocatalysis and organocatalysis. nih.gov | Highly efficient and stereoselective routes to chiral derivatives. |
| Green Chemistry Approaches | Use of non-toxic catalysts, water-based or solvent-free reactions. nih.govajchem-a.com | Environmentally friendly and sustainable manufacturing processes. |
Exploration of New Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is a major driver of innovation for producing piperidine derivatives. Future research will focus on discovering catalysts that offer higher selectivity, broader substrate scope, and improved sustainability.
Transition metal catalysis remains a fertile ground for discovery. nih.gov Scientists are exploring a range of transition metals beyond traditional palladium-based systems, including rhodium, iridium, nickel, and cobalt. nih.gov
Rhodium (Rh) catalysts have shown great promise in the asymmetric carbometalation of dihydropyridines, providing a pathway to enantioenriched 3-substituted piperidines. acs.org Exploring similar rhodium-catalyzed cross-coupling reactions could open new avenues for functionalizing the piperidine ring in this compound precursors. acs.org
Iridium (Ir) catalysts , in conjunction with specific ligands like MeO-BoQPhos, have been successfully used for the enantioselective hydrogenation of pyridines to produce chiral piperidines with high enantioselectivity. researchgate.net This approach could be invaluable for producing specific stereoisomers of substituted this compound.
Cobalt (Co) catalysts are being investigated for radical-mediated intramolecular cyclization of amino-aldehydes to form piperidines. nih.gov This method offers an alternative pathway for constructing the core piperidine ring. nih.gov
Nickel (Ni) catalysts are gaining traction for their cost-effectiveness and unique reactivity, particularly in radical cross-coupling reactions, which can simplify the synthesis of complex molecules. news-medical.netmedhealthreview.com
Beyond metals, organocatalysis continues to emerge as a powerful tool. Chiral organocatalysts, such as Cinchona-based amines, can facilitate heteroatom conjugate additions to create functionalized 2-substituted piperidines with excellent stereocontrol. researchgate.net The application of organocatalysis to the synthesis of 4-substituted systems is a logical and promising next step. The combination of biocatalysis with organocatalysis, as mentioned previously, represents a frontier in creating highly sophisticated and efficient synthetic routes. nih.gov
| Catalyst Type | Metal/Compound | Reaction Type | Potential Application for this compound |
| Transition Metal | Rhodium (Rh) | Asymmetric Carbometalation acs.org | Enantioselective synthesis of precursors. |
| Transition Metal | Iridium (Ir) | Enantioselective Hydrogenation researchgate.net | Production of specific stereoisomers. |
| Transition Metal | Cobalt (Co) | Radical-Mediated Cyclization nih.gov | Alternative ring-construction strategies. |
| Transition Metal | Nickel (Ni) | Radical Cross-Coupling news-medical.netmedhealthreview.com | Cost-effective and efficient C-C bond formation. |
| Organocatalyst | Cinchona-based amines | Conjugate Addition researchgate.net | Stereocontrolled synthesis of functionalized piperidines. |
Advanced Computational Modeling for Property Prediction
As the complexity of target molecules increases, so does the need for predictive tools to guide research and development. Advanced computational modeling is becoming an indispensable part of chemical research, allowing scientists to predict the properties of molecules like this compound before they are synthesized.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.gov QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity or other properties. For piperidine derivatives, QSAR models have been developed to predict activity as CCR5 antagonists and Akt1 inhibitors. nih.govtandfonline.com Future work will likely involve developing specific QSAR models for this compound and its derivatives to predict their potential as, for example, enzyme inhibitors or receptor agonists, thereby streamlining the drug discovery process. researchgate.net
Molecular docking and molecular dynamics (MD) simulations provide a more detailed, three-dimensional view of how a molecule interacts with a biological target, such as a protein. These simulations can predict the binding affinity and conformation of a ligand in a protein's active site. For novel derivatives of this compound, docking and MD simulations could be used to screen for potential biological targets and to understand the mechanism of action at a molecular level. researchgate.net This approach has been used to identify novel piperidine derivatives as potential HDM2 inhibitors for cancer therapy. researchgate.net
These computational tools not only accelerate the design of new molecules but also contribute to a deeper understanding of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By predicting these properties early in the design phase, researchers can prioritize compounds that are more likely to be successful in later stages of development, saving significant time and resources. researchgate.net
| Modeling Technique | Description | Application to this compound |
| QSAR | Correlates chemical structure with biological activity or properties. nih.gov | Predicting therapeutic potential and prioritizing synthetic targets. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. researchgate.net | Identifying potential biological targets and designing novel derivatives. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. researchgate.net | Analyzing binding stability and interaction mechanisms with biological targets. |
| ADMET Prediction | In silico models to forecast a compound's pharmacokinetic profile. researchgate.net | Early-stage filtering of candidates with poor drug-like properties. |
Integration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials. nih.gov These reactions are highly efficient and atom-economical, making them ideal for rapidly generating libraries of complex molecules. researchgate.net The functional groups present in this compound—the secondary amine and the ester—make it a prime candidate for integration into MCRs.
The piperidine nitrogen can act as a nucleophile, participating in well-known MCRs such as the Ugi and Passerini reactions . nih.govresearchgate.net For instance, in an Ugi four-component reaction, a primary amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine. By using a derivative of this compound as the amine component, chemists could quickly synthesize complex, peptide-like structures built upon the piperidine scaffold. Similarly, the integration of piperidine-4-one, a precursor to this compound, in an MCR has been described for the synthesis of iminohydantoines. nih.gov
The ester group of this compound also offers a handle for further diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used as the acid component in an MCR. This versatility allows this compound to serve as a flexible building block for creating diverse molecular architectures.
The use of MCRs aligns with the goals of modern medicinal chemistry to explore vast chemical spaces efficiently. researchgate.net By incorporating the this compound motif into MCR-generated libraries, researchers can rapidly produce and screen a wide range of novel compounds for biological activity, accelerating the discovery of new therapeutic agents. ajchem-a.comresearchgate.netmdpi.com
Q & A
Q. What are the common synthetic routes for Methyl 4-piperidineacetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, reacting 4-piperidineacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a standard approach. Optimization involves controlling reaction temperature (40–60°C), stoichiometric excess of methanol, and inert atmospheres to minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification through column chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity . Yield improvements may require iterative adjustments of catalyst concentration (e.g., 0.1–0.5 mol% DMAP) and reaction time (6–24 hours).
Q. What analytical techniques are recommended for characterizing the purity and structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with peaks at δ ~3.6–3.7 ppm (ester methyl group) and δ ~2.4–2.8 ppm (piperidine protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection. Elemental analysis ensures stoichiometric consistency. For labs lacking advanced instrumentation, comparative melting point analysis with literature data provides a preliminary purity check .
Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility requires strict documentation of reaction parameters (temperature, solvent grade, catalyst batch) and adherence to established protocols. Use standardized equipment (e.g., Schlenk lines for moisture-sensitive steps). Validate each batch via NMR and HPLC, reporting retention times and integration values. Include negative controls (e.g., omitting the catalyst) to identify contamination sources. Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable cross-validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data reported for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in stereochemistry, impurity profiles, or assay conditions. Perform chiral HPLC to isolate enantiomers and test their individual bioactivities. Compare impurity profiles using LC-MS to identify contaminants (e.g., unreacted precursors). Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) and include positive controls (e.g., known receptor agonists). Meta-analyses of published IC₅₀ values with sensitivity testing (e.g., varying pH or temperature) can clarify contextual factors .
Q. What strategies address stereochemical challenges in the synthesis of this compound derivatives?
- Methodological Answer : Stereochemical control requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymatic esterification. For diastereomer separation, use preparative chiral columns (e.g., Chiralpak IA) or fractional crystallization. Dynamic kinetic resolution (DKR) techniques can invert undesired stereocenters during synthesis. Validate configurations via X-ray crystallography or NOESY NMR. Computational modeling (DFT or molecular docking) predicts stable conformers and guides synthetic routes .
Q. How can structure-activity relationship (SAR) studies for this compound be enhanced using computational methods?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with MD simulations (GROMACS) to map binding interactions at target sites (e.g., GPCRs). Use QSAR models (CoMFA, CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with bioactivity. Validate predictions via synthesizing analogs with targeted modifications (e.g., fluorination at C-4) and testing in vitro. Cross-reference computational data with experimental IC₅₀ values to refine predictive accuracy .
Key Data Challenges and Solutions
- Batch-to-Batch Variability : Use peptide content analysis (e.g., amino acid analysis) and Karl Fischer titration to quantify water/salt content, ensuring consistency for sensitive assays .
- Safety and Handling : Follow Sigma-Aldrich’s guidelines for confirming identity/purity when commercial analytical data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
